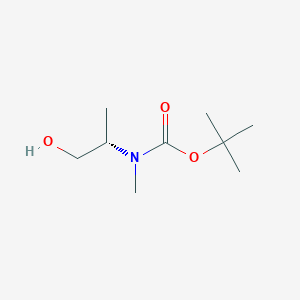

N-Boc-(S)-2-(methylamino)propan-1-ol

概要

説明

N-Boc-(S)-2-(methylamino)propan-1-ol is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino alcohol. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of the Boc group helps to protect the amino functionality during various chemical reactions, making it a valuable intermediate in multi-step synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(S)-2-(methylamino)propan-1-ol typically involves the following steps:

Protection of the Amino Group: The starting material, (S)-2-(methylamino)propan-1-ol, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group.

Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

化学反応の分析

Deprotection Reactions

The Boc group in N-Boc-(S)-2-(methylamino)propan-1-ol is critical for temporary amine protection during multi-step syntheses. Deprotection methods include:

Acidic Conditions

Traditional deprotection employs trifluoroacetic acid (TFA) or HCl in dioxane/methanol, yielding the free amine. For example, HCl in methanol removes the Boc group at room temperature within 1–4 hours.

Oxalyl Chloride in Methanol

A milder method uses oxalyl chloride (3 equiv.) in methanol, achieving high yields (up to 90%) under room temperature conditions . This approach is advantageous for acid-sensitive substrates.

| Entry | Substrate Type | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Aliphatic amines | 1–3 | 70–90 |

| 2 | Aromatic amines | 1–4 | 75–85 |

| 3 | Heterocyclic amines | 3–4 | 65–80 |

Mechanism : Oxalyl chloride protonates the Boc carbonyl oxygen, forming an intermediate that undergoes nucleophilic attack by methanol, releasing CO₂ and tert-butanol .

Reductive Amination

The deprotected amine reacts with aldehydes/ketones under reductive conditions (e.g., NaBH₃CN) to form secondary amines. For example, in PD-1/PD-L1 inhibitor synthesis, derivatives like (S)-2-(methylamino)propan-1-ol were incorporated via reductive amidation, achieving EC₅₀ values <100 nM in biological assays .

Mitsunobu Reaction

The hydroxyl group participates in Mitsunobu reactions with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form ethers or esters. This method preserves chirality, critical for enantioselective synthesis.

Amide Coupling

Activation of the hydroxyl group (e.g., via mesylation or tosylation) enables nucleophilic displacement reactions. For instance, it forms sulfonamide derivatives when reacted with methanesulfonyl chloride .

Mechanistic Insights

-

Deprotection : Acidic conditions protonate the Boc carbonyl, destabilizing the carbamate linkage. Subsequent cleavage releases the amine and tert-butanol .

-

Chirality Retention : The (S)-configuration remains intact during reactions due to steric and electronic stabilization of the chiral center.

Analytical Monitoring

Reactions are tracked using:

-

Thin-Layer Chromatography (TLC) : For real-time progress monitoring.

-

High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity post-deprotection.

Comparative Data

| Method | Conditions | Yield (%) | Chirality Retention |

|---|---|---|---|

| TFA in DCM | 0°C–RT, 1–2 h | 85–95 | Yes |

| HCl in dioxane/methanol | RT, 2–4 h | 80–90 | Yes |

| Oxalyl chloride/MeOH | RT, 1–4 h | 70–90 | Yes |

科学的研究の応用

Organic Synthesis

N-Boc-(S)-2-(methylamino)propan-1-ol is primarily employed as an intermediate in the synthesis of various organic compounds. Its ability to protect the amino functionality while allowing other reactions to proceed makes it invaluable in creating complex structures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Peptide Synthesis | Used as a protecting group in peptide formation | Peptide mimetics |

| Drug Development | Intermediate for pharmaceuticals | Anticancer agents |

| Bioconjugation | Attaches biomolecules for enhanced efficacy | Diagnostic agents |

The compound has shown potential biological activities, including interactions with specific enzymes and receptors, which are crucial in therapeutic applications. Notably, derivatives of this compound have been studied for their anticancer properties.

Case Study: Anticancer Properties

Research indicates that derivatives of this compound can inhibit the PD-1/PD-L1 complex, a pathway critical for immune evasion by tumors. Compounds related to this structure exhibited EC50 values below 100 nM, demonstrating significant inhibitory capabilities against cancer cells.

Pharmaceutical Applications

This compound is integral in the development of new drugs due to its stability and reactivity profile. Its use in synthesizing compounds that require specific functional groups enhances the design of targeted therapies.

Table 2: Pharmaceutical Applications

| Application Area | Description | Notable Uses |

|---|---|---|

| Anticancer Drugs | Development of inhibitors targeting PD-L1 | Cancer immunotherapy |

| Neurological Agents | Synthesis of compounds affecting neurotransmission | Treatments for depression |

| Antibiotics | Intermediate in synthesizing novel antibiotics | Broad-spectrum antibacterial agents |

作用機序

The mechanism of action of N-Boc-(S)-2-(methylamino)propan-1-ol primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amino functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical interactions, depending on the target molecule being synthesized.

類似化合物との比較

N-Boc-(S)-2-(methylamino)propan-1-ol can be compared with other similar compounds such as:

N-Boc-(S)-2-amino-1-propanol: Lacks the methyl group on the amino functionality, leading to different reactivity and applications.

N-Boc-(S)-2-(ethylamino)propan-1-ol: Contains an ethyl group instead of a methyl group, which can affect its steric and electronic properties.

N-Boc-(S)-2-(isopropylamino)propan-1-ol: Features an isopropyl group, resulting in increased steric hindrance and potentially different reactivity.

The uniqueness of this compound lies in its specific combination of the Boc protecting group and the (S)-2-(methylamino)propan-1-ol backbone, which provides a balance of reactivity and stability for various synthetic applications.

生物活性

N-Boc-(S)-2-(methylamino)propan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Boc (tert-butoxycarbonyl) group : A common protecting group in organic synthesis that enhances the compound's stability.

- Chiral center : The (S)-configuration at the second carbon atom influences its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an agonist or antagonist, modulating various biochemical pathways. For instance, it has shown potential as an inhibitor of certain protein complexes, which is crucial in therapeutic applications such as cancer treatment.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the PD-1/PD-L1 complex, a critical pathway in immune evasion by tumors. The EC50 values for related compounds were found to be below 100 nM, demonstrating potent inhibition capabilities .

2. Neuroprotective Effects

The compound has also been implicated in neuroprotective studies, particularly concerning acetylcholinesterase (AChE) inhibition. In silico assays suggest that this compound interacts favorably with key residues in AChE, indicating potential applications in treating neurodegenerative diseases .

Table 1: Biological Activity Summary of this compound and Related Compounds

Case Study 1: PD-1/PD-L1 Inhibition

A study evaluated the efficacy of this compound derivatives in inhibiting the PD-1/PD-L1 interaction. The results demonstrated that these compounds could significantly reduce tumor growth in preclinical models, highlighting their potential as immunotherapeutics.

Case Study 2: Neuroprotective Mechanisms

In a series of experiments focused on neurodegenerative disorders, this compound was tested for its ability to inhibit AChE. The findings indicated a strong correlation between the compound's structure and its inhibitory potency, suggesting that modifications to the methylamino group could enhance its efficacy.

特性

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxypropan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-11)10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPXAYUSJHQWOO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。